molecular formula C15H10F6N2O3 B2812697 Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate CAS No. 478067-23-1

Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2812697
CAS No.: 478067-23-1
M. Wt: 380.246
InChI Key: ASBYHIWLJPNHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Scientific Research Applications

Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s being used as a drug, its mechanism would depend on the specific biological target. If it’s being used as a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reagents present .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future directions for research on this compound would likely depend on its intended application. For example, if it shows promise as a drug, future research could involve further testing in preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate is unique due to the combination of its trifluoromethyl groups and pyridazine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2O3/c1-2-26-13(25)12-10(15(19,20)21)7-11(24)23(22-12)9-5-3-8(4-6-9)14(16,17)18/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBYHIWLJPNHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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